molecular formula C19H24FNO4S B2985096 4-ethoxy-3-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide CAS No. 1795190-80-5

4-ethoxy-3-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Cat. No.: B2985096
CAS No.: 1795190-80-5
M. Wt: 381.46
InChI Key: SNEXOWSNROAAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethoxy-3-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide” is a chemical compound with the molecular formula C19H24FNO4S . Its average mass is 381.462 Da and its monoisotopic mass is 381.140991 Da .

Scientific Research Applications

1. Endothelin Receptor Antagonism

Biphenylsulfonamide derivatives, including variants similar to 4-ethoxy-3-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide, have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds show promise in inhibiting the pressor effect caused by endothelin-1, suggesting potential applications in cardiovascular diseases (Murugesan et al., 1998).

2. Inhibition of Carbonic Anhydrase

Several benzenesulfonamides, structurally related to this compound, have been synthesized and tested for their inhibitory effect on carbonic anhydrase. This enzyme plays a significant role in various physiological processes, and its inhibition can be important for treating conditions like glaucoma and edema (Gul et al., 2016).

3. Photodynamic Therapy in Cancer Treatment

A study on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, closely related to this compound, showed potential for photodynamic therapy applications in cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II photosensitizers used in cancer therapy (Pişkin et al., 2020).

4. Neuroprotective and Anti-inflammatory Properties

Related benzenesulfonamide derivatives have been investigated for their potential in treating neurodegenerative diseases and inflammation. Compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide have been studied for their crystal structures, which could provide insights into their potential neuroprotective and anti-inflammatory properties (Rodrigues et al., 2015).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO4S/c1-2-25-19-9-8-17(14-18(19)20)26(23,24)21-12-10-16(11-13-22)15-6-4-3-5-7-15/h3-9,14,16,21-22H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXOWSNROAAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.